molecular formula C11H19ClN2O2 B7918878 N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide

Cat. No.: B7918878
M. Wt: 246.73 g/mol
InChI Key: GCWWDPRFBXIMIE-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide is a complex organic compound that features prominently in various chemical and biological research areas. With a unique structural framework, it serves as a vital intermediate in synthesizing numerous pharmacologically active substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Pathway 1: : One of the common synthetic routes involves reacting piperidine with 2-chloroacetyl chloride under controlled conditions to obtain N-(2-chloroacetyl)-piperidine. This intermediate is then further reacted with N-methylacetamide in the presence of a suitable catalyst to yield the final compound.

  • Pathway 2: : Another method includes a stepwise synthesis starting from the base piperidine, which undergoes acylation with 2-chloroacetyl chloride, followed by N-alkylation with methyl acetamide.

Industrial Production Methods

  • Industrial production of N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide often involves large-scale synthesis using batch reactors. Controlled temperature and pressure conditions, along with optimized catalysts, ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically in the presence of strong oxidizing agents such as potassium permanganate, leading to the formation of various oxo-derivatives.

  • Reduction: : It can be reduced using agents like lithium aluminium hydride, producing different reduction products depending on the reaction conditions.

  • Substitution: : This compound can participate in nucleophilic substitution reactions, especially at the chloroacetyl group, forming new derivatives when reacted with nucleophiles.

Common Reagents and Conditions

  • Reagents: : Oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (lithium aluminium hydride), nucleophiles (amines, thiols).

  • Conditions: : These reactions typically require specific solvents (like dichloromethane, ethanol) and controlled temperature and pH conditions to proceed efficiently.

Major Products

  • Oxidation products: : Oxo-derivatives of the compound.

  • Reduction products: : Hydrocarbon derivatives and reduced piperidine rings.

  • Substitution products: : New derivatives with functional groups replacing the chloroacetyl group.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in organic synthesis, crucial for constructing complex molecules and new chemical entities.

  • Biology: : Functions as a probe or ligand in biochemical assays, helping to study enzyme-substrate interactions.

  • Medicine: : Serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

  • Industry: : Employed in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often involving:

  • Binding to receptors: : It may bind to protein receptors or enzymes, modulating their activity.

  • Pathways: : The interaction usually triggers a cascade of cellular events, influencing biological processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Uniqueness

Compared to other piperidine derivatives, N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide stands out due to its chloroacetyl moiety, which imparts unique reactivity and functional properties.

Similar Compounds

  • N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide

  • N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide

There you go, a comprehensive overview of this compound

Properties

IUPAC Name

N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c1-9(15)13(2)7-10-4-3-5-14(8-10)11(16)6-12/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWWDPRFBXIMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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